6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromen-2-one core structure substituted with a bromo group at the 6th position and a 1,2,4-oxadiazole ring attached to the 3rd position, which is further substituted with a 4-chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Bromination: The chromen-2-one core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative, such as an ester or acid chloride, under dehydrating conditions.
Coupling Reaction: Finally, the 1,2,4-oxadiazole ring is coupled to the chromen-2-one core through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromo group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or ethanol.
Scientific Research Applications
6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-bromo-3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: This compound has a similar structure but with a methyl group instead of a chlorine atom on the phenyl ring, which may result in different biological activities.
6-bromo-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: The presence of a fluorine atom instead of chlorine can significantly alter the compound’s reactivity and interactions with biological targets.
6-bromo-3-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: The nitro group introduces additional electronic effects, potentially enhancing or reducing the compound’s biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrClN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWLSSHXSTMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.